5-羟基二氯苯氧乙酸

描述

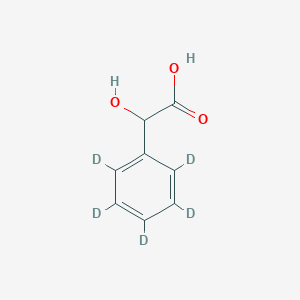

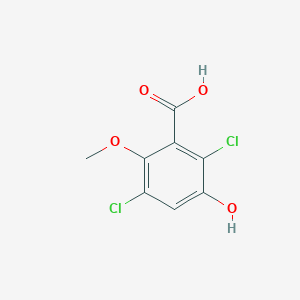

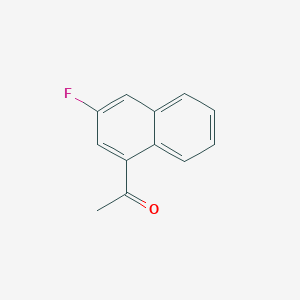

5-Hydroxydicamba, also known as 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid, is a derivative of dicamba, a widely used herbicide. This compound is primarily utilized in agricultural settings to control broadleaf weeds. Its chemical structure includes a hydroxyl group, which differentiates it from its parent compound, dicamba .

科学研究应用

5-Hydroxydicamba has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of herbicide residues.

Biology: Studies have explored its effects on plant physiology and its potential as a growth regulator.

Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the formulation of herbicides and as an intermediate in the synthesis of other agrochemicals

作用机制

Target of Action

The primary targets of 5-Hydroxydicamba are broadleaf weeds . It is an efficient and economic herbicide, commonly used in corn, triticeae crops, and pastures .

Mode of Action

5-Hydroxydicamba is a synthetic auxin . It functions by increasing the plant’s growth rate, leading to senescence and cell death . This rapid growth causes the plant to outgrow its nutrient supply, leading to its death .

Biochemical Pathways

It is known that it affects the plant’s growth rate, causing it to outgrow its nutrient supply . This leads to the death of the plant, effectively controlling the growth of weeds .

Pharmacokinetics

It is known that dicamba, a related compound, can be detected in water with a detection limit value of 01 mg/L . This suggests that 5-Hydroxydicamba may have similar properties.

Result of Action

The result of 5-Hydroxydicamba’s action is the death of the target plants . By causing the plants to grow at an unsustainable rate, it effectively controls the growth of weeds .

Action Environment

The action of 5-Hydroxydicamba can be influenced by environmental factors. For example, dicamba may cause injury to neighboring off-target plants by herbicide volatilization . According to studies, dicamba can volatilize and be transferred to non-target areas , causing phytotoxicity to some crops that are sensitive to dicamba .

生化分析

Biochemical Properties

It is known that this compound is involved in certain biochemical reactions . The exact enzymes, proteins, and other biomolecules that 5-Hydroxydicamba interacts with are yet to be identified .

Cellular Effects

It is suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is suggested that this compound may have varying effects over time, potentially influencing its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Future studies could provide valuable insights into any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

准备方法

Synthetic Routes and Reaction Conditions: 5-Hydroxydicamba can be synthesized through various methods. One common approach involves the hydrolysis of 2,5-dichlorophenol, followed by methylation. The reaction typically involves the following steps:

Hydrolysis: 2,5-dichlorophenol is hydrolyzed using methanolic sodium hydroxide.

Carboxylation: The resulting compound is then reacted with carbon dioxide to form 3,6-dichlorosalicylic acid.

Methylation: Finally, 3,6-dichlorosalicylic acid is methylated using dimethyl sulfate to yield 5-Hydroxydicamba.

Industrial Production Methods: In industrial settings, the production of 5-Hydroxydicamba follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced equipment and continuous monitoring helps in optimizing the production process .

化学反应分析

Types of Reactions: 5-Hydroxydicamba undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxyl group to an aldehyde or alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

相似化合物的比较

Dicamba: The parent compound, used widely as a herbicide.

3,6-Dichlorosalicylic acid: An intermediate in the synthesis of 5-Hydroxydicamba.

2-Methoxy-3,6-dichloro-5-hydroxybenzoic acid: Another derivative with similar herbicidal properties.

Uniqueness: 5-Hydroxydicamba stands out due to its hydroxyl group, which imparts unique chemical properties and reactivity. This functional group enhances its solubility and interaction with biological targets, making it a valuable compound in both research and industrial applications .

属性

IUPAC Name |

2,5-dichloro-3-hydroxy-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4/c1-14-7-3(9)2-4(11)6(10)5(7)8(12)13/h2,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHBJALHMANCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1C(=O)O)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041539 | |

| Record name | 5-Hydroxydicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7600-50-2 | |

| Record name | 5-Hydroxydicamba | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007600502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxydicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYDICAMBA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21U43KQY7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-hydroxydicamba formed and what analytical methods are used to detect it?

A1: 5-Hydroxydicamba is primarily formed through the microbial degradation of dicamba in the environment. [, ] Several microorganisms, including species of Acidovorax, Alcaligenes, and Variovorax, have demonstrated the ability to degrade dicamba, producing 5-hydroxydicamba as a key metabolite. []

Q2: Does 5-hydroxydicamba share similar herbicidal activity to dicamba?

A2: While research specifically addressing the herbicidal activity of 5-hydroxydicamba is limited in the provided abstracts, the presence of a hydroxyl group at the 5-position might influence its interaction with plant enzymes and thus its overall efficacy. [] Further studies focusing on Structure-Activity Relationship (SAR) are needed to ascertain the specific impact of this structural modification on herbicidal activity compared to dicamba.

Q3: What is the environmental fate of 5-hydroxydicamba?

A3: Research suggests that 5-hydroxydicamba can persist in the environment, particularly in water sources. [, ] Understanding its degradation pathways, half-life in various environmental compartments, and potential for bioaccumulation is crucial for assessing its long-term environmental impact. Further research is needed to fully elucidate the environmental fate and effects of 5-hydroxydicamba.

Q4: Are there concerns regarding the toxicity of 5-hydroxydicamba?

A4: While the provided research focuses primarily on analytical methods and degradation pathways, the potential toxicity of 5-hydroxydicamba is a significant concern. [] Further research is needed to fully understand its potential toxicological effects on various organisms, including humans, and to establish safe exposure levels. This research should encompass acute and chronic toxicity studies, investigating potential impacts on various organ systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)

![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)

![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)

![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)